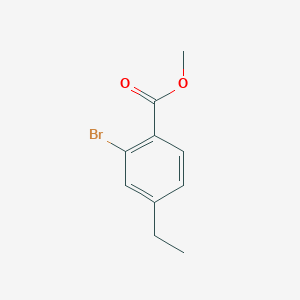

Methyl 2-bromo-4-ethylbenzoate

Beschreibung

Methyl 2-bromo-4-ethylbenzoate is an aromatic ester characterized by a benzene ring substituted with a bromine atom at the ortho-position (C2), an ethyl group at the para-position (C4), and a methyl ester functional group at the carboxylic acid position. This compound is structurally significant due to the electron-withdrawing bromine substituent, which influences its reactivity and physical properties, and the ethyl group, which contributes to steric and hydrophobic effects.

Eigenschaften

Molekularformel |

C10H11BrO2 |

|---|---|

Molekulargewicht |

243.10 g/mol |

IUPAC-Name |

methyl 2-bromo-4-ethylbenzoate |

InChI |

InChI=1S/C10H11BrO2/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h4-6H,3H2,1-2H3 |

InChI-Schlüssel |

QREVQCNIQCAEKZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=C(C=C1)C(=O)OC)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares Methyl 2-bromo-4-ethylbenzoate with structurally or functionally related compounds, focusing on substituent effects, spectral properties, and applications.

Substituent Effects and Reactivity

- Methyl Palmitate (): A saturated fatty acid methyl ester with a 16-carbon chain. Unlike Methyl 2-bromo-4-ethylbenzoate, it lacks aromaticity and substituents like bromine, resulting in lower polarity and higher hydrophobicity. Its primary applications are in biodiesel and surfactants .

- Methyl Shikimate (): A cyclic ester derivative of shikimic acid. While both compounds share a methyl ester group, Methyl shikimate features hydroxyl and cyclohexene moieties, making it more polar and reactive in acid-catalyzed reactions. NMR and FTIR spectra of methyl shikimate highlight distinct carbonyl (C=O) and hydroxyl (O-H) peaks, which differ from the aromatic and bromine signals in Methyl 2-bromo-4-ethylbenzoate .

- Sandaracopimaric Acid Methyl Ester (): A diterpenoid methyl ester isolated from Austrocedrus chilensis resin. Its fused tricyclic structure contrasts sharply with the planar aromatic system of Methyl 2-bromo-4-ethylbenzoate.

Spectral and Analytical Data

Functional Group Influence on Properties

- Bromine vs. Hydroxyl Groups : Bromine in Methyl 2-bromo-4-ethylbenzoate enhances electrophilic aromatic substitution reactivity compared to hydroxyl-containing analogs like methyl shikimate.

- Ethyl vs. Methyl Substituents : The ethyl group increases steric hindrance and lipophilicity relative to simpler methyl-substituted benzoates.

- Aromatic vs. Aliphatic Esters : Aromatic esters exhibit UV absorption (e.g., 250–280 nm for benzene rings) absent in aliphatic esters like methyl palmitate .

Research Findings and Limitations

- Synthetic Utility: Methyl 2-bromo-4-ethylbenzoate’s bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in non-halogenated analogs like methyl palmitate .

- Natural Product Relevance: While diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) dominate resin chemistry, Methyl 2-bromo-4-ethylbenzoate’s synthetic origin limits its natural occurrence .

- Data Gaps : Direct studies on Methyl 2-bromo-4-ethylbenzoate are sparse in the provided evidence; comparisons rely on extrapolation from structural analogs.

Notes

- Evidence Limitations: The provided sources focus on non-brominated methyl esters or diterpenoids, necessitating cautious extrapolation.

- Methodological Consistency : Spectral techniques (NMR, FTIR, GC) used for analogs in –4 are applicable to Methyl 2-bromo-4-ethylbenzoate but require validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.